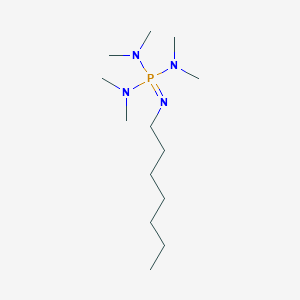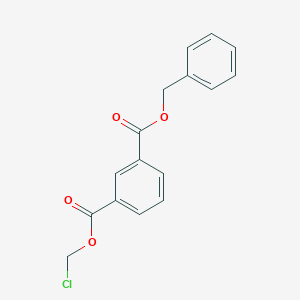
Benzyl chloromethyl benzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl chloromethyl benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters It consists of a benzene ring substituted with a benzyl group, a chloromethyl group, and two carboxylate groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
Benzyl chloromethyl benzene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the chloromethylation of benzene derivatives using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chloromethylation reactions. These reactions are carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
Benzyl chloromethyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzene-1,3-dicarboxylic acid, while nucleophilic substitution with sodium hydroxide can produce benzyl alcohol derivatives .
科学的研究の応用
Benzyl chloromethyl benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their structure and function.
作用機序
The mechanism of action of benzyl chloromethyl benzene-1,3-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The benzene ring provides stability and resonance, facilitating the formation of intermediates and transition states during these reactions .
類似化合物との比較
Similar Compounds
Benzyl chloride: Similar in structure but lacks the carboxylate groups.
Chloromethyl benzene: Contains a chloromethyl group but lacks the benzyl and carboxylate groups.
Benzene-1,3-dicarboxylic acid: Contains carboxylate groups but lacks the chloromethyl and benzyl groups.
Uniqueness
Benzyl chloromethyl benzene-1,3-dicarboxylate is unique due to the presence of both the chloromethyl and carboxylate groups on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields .
特性
CAS番号 |
87343-49-5 |
|---|---|
分子式 |
C16H13ClO4 |
分子量 |
304.72 g/mol |
IUPAC名 |
1-O-benzyl 3-O-(chloromethyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H13ClO4/c17-11-21-16(19)14-8-4-7-13(9-14)15(18)20-10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
InChIキー |
FCUNMUNAMSUASV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)C(=O)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


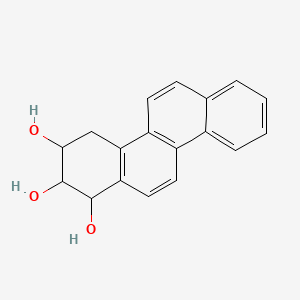

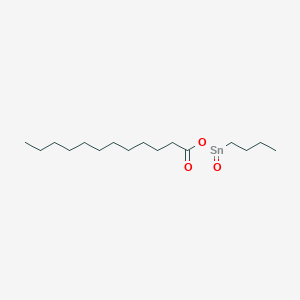
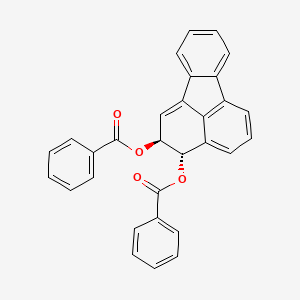
![2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid](/img/structure/B14418210.png)
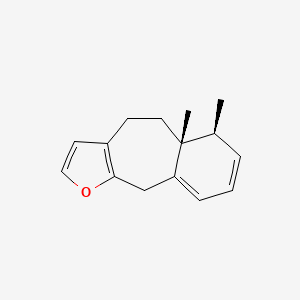
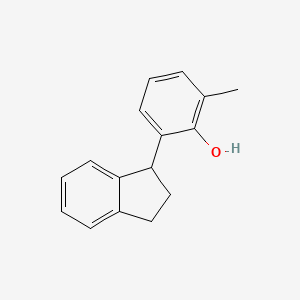
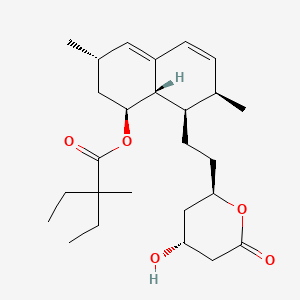
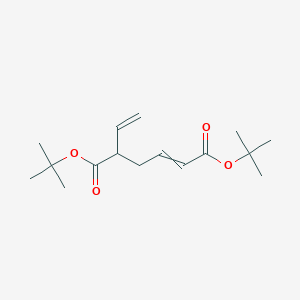
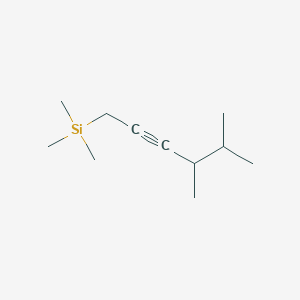
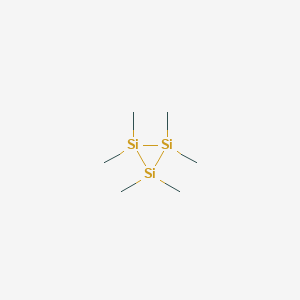
![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
